![molecular formula C11H10F2N2O B3001179 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile CAS No. 2197892-38-7](/img/structure/B3001179.png)
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H10F2N2O and a molecular weight of 224.211 g/mol. This compound features a pyridine ring substituted with a methoxy group attached to a difluorocyclobutyl moiety and a carbonitrile group at the 3-position.
Vorbereitungsmethoden
The synthesis of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: This step involves the preparation of the difluorocyclobutyl moiety through a series of fluorination reactions.
Attachment of the Methoxy Group: The difluorocyclobutyl intermediate is then reacted with a suitable methoxy reagent under controlled conditions to form the methoxy-substituted intermediate.
Cyclization and Nitrile Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to ensure efficient synthesis.
Analyse Chemischer Reaktionen
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitrile groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile: This compound has a similar structure but with the nitrile group at the 2-position instead of the 3-position.
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile: Another similar compound with the nitrile group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)3-9(4-11)7-16-10-2-1-8(5-14)6-15-10/h1-2,6,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWTUVRFIYKKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B3001097.png)
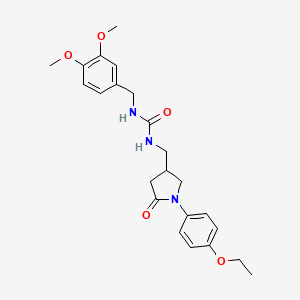
![1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3001099.png)


![N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B3001104.png)
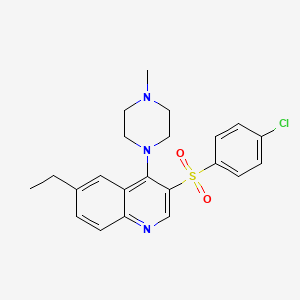
![5-(3,4-dimethoxyphenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3001107.png)
![2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3001108.png)
![5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3001109.png)
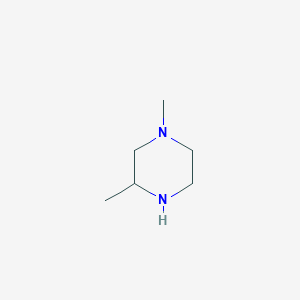
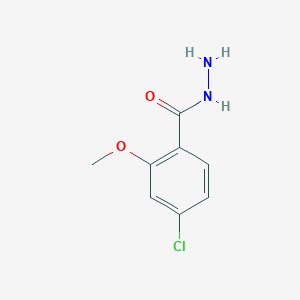
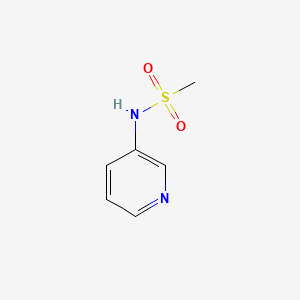
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001118.png)
